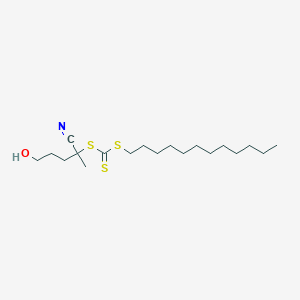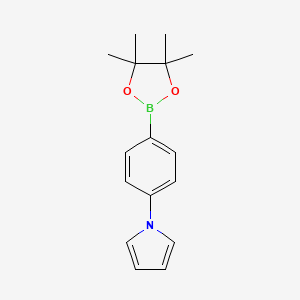
Dimethyl(4-cyanophenyl)silane, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(4-cyanophenyl)silane, or DCPS, is an organosilicon compound with a unique chemical structure that has been widely studied for its potential applications in the field of scientific research. DCPS has a wide range of uses due to its ability to form stable complexes with other compounds, and it has been used in a variety of research applications, including as a catalyst for organic synthesis, as a reagent for biochemical reactions, and as a component of nanomaterials.
Aplicaciones Científicas De Investigación
DCPS has a wide range of applications in scientific research. It has been used as a catalyst for organic synthesis, as a reagent for biochemical reactions, and as a component of nanomaterials. DCPS has also been used for the synthesis of polymers, as an additive for the production of high-performance coatings, and as a stabilizer for the production of pharmaceuticals. In addition, DCPS has been used in the study of catalytic reactions, in the synthesis of organic compounds, and in the study of the structure and properties of nanomaterials.
Mecanismo De Acción
The mechanism of action of DCPS is not fully understood. However, it is believed that the complex formed between DCPS and other compounds is stabilized by hydrogen bonding and other interactions. The complex formed between DCPS and other compounds is also believed to be stabilized by the presence of electron-withdrawing groups in the DCPS molecule, which can form strong bonds with electron-rich molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCPS have not been extensively studied. However, it is believed that DCPS may have some potential applications in the field of medicine. For example, DCPS has been studied for its potential to inhibit the growth of certain types of bacteria and fungi, and it has also been studied for its potential to reduce inflammation. In addition, DCPS has been studied for its potential to act as an antioxidant, which could potentially be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DCPS in laboratory experiments include its low cost, its stability, and its ability to form stable complexes with other compounds. The main limitation of using DCPS in laboratory experiments is its low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research involving DCPS. These include further studies on its mechanism of action, its potential applications in medicine, its potential to act as an antioxidant, and its potential to be used in the production of high-performance coatings. In addition, further research could also be conducted on its potential to be used as a catalyst for organic synthesis and its potential to be used in the synthesis of polymers.
Métodos De Síntesis
DCPS can be synthesized using a variety of methods, including the direct reaction of phenylsilane with cyanide, the reaction of 4-cyanophenyltrimethoxysilane with dimethylamine, and the reaction of 4-cyanophenyltrichlorosilane with dimethylamine. The direct reaction of phenylsilane with cyanide is the most commonly used method, and it involves the reaction of phenylsilane with potassium cyanide in an aqueous solution at a temperature of 80°C. The resulting product is then purified by recrystallization from a mixture of ethanol and water.
Propiedades
IUPAC Name |
4-dimethylsilylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NSi/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFKAFPQGBGMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6,6]-Phenyl-C61-butyric acid n-octyl ester; 98%](/img/structure/B6318730.png)

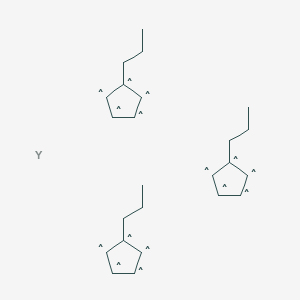
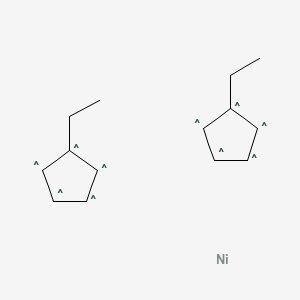
![1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea, 97%](/img/structure/B6318757.png)
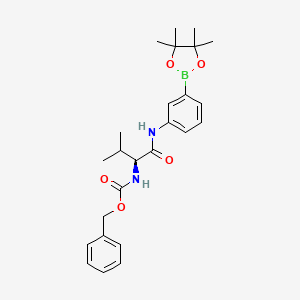
![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)
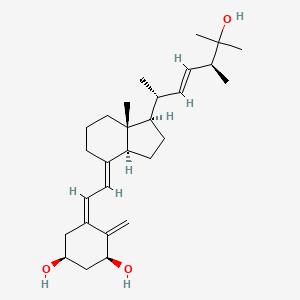
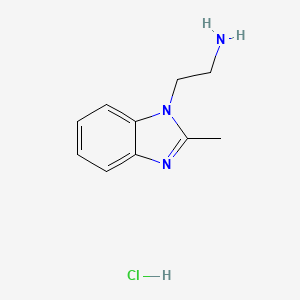

![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)
![3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide](/img/structure/B6318807.png)
